BENGHE Foundational & Exploratory

Check Availability & Pricing

BI-1808: A First-in-Class Anti-TNFR2 Antibody
for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

A Technical Whitepaper on the Discovery,
Development, and Mechanism of Action of BI-1808

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor
necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1]
Developed by Biolnvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical
trials for the treatment of solid tumors and T-cell ymphomas.[2][3] This technical guide provides
an in-depth overview of the discovery and development history of BI-1808, its mechanism of
action, and a summary of the available preclinical and clinical data.

Discovery and Development History

BI-1808 was identified through Biolnvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue
Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for
the simultaneous identification of disease-associated targets and antibodies that bind to them,
using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a
phage display library containing over 30 billion human antibody genes, enabling the selection
of antibodies with high specificity and affinity.[5][7]
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The discovery process for BI-1808 involved screening for antibodies that could modulate the
activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune
response and are characterized by high expression of TNFR2.[6] This led to the identification of
BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]

Following its discovery, BI-1808 underwent preclinical development, which included in vitro
functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in
non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a
favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-
in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action:

o Ligand Blockade: BI-1808 is a complete ligand-blocking antibody, preventing the binding of
TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing
tumor cells and immunosuppressive cells within the tumor microenvironment.

o FcyR-Dependent Effector Function: As an IgG1 antibody, BI-1808 engages with Fcy
receptors (FcyR) on immune effector cells, such as natural killer (NK) cells and
macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through
antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn,
promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing
tumor cells.[8][10]

The combination of ligand blockade and Treg depletion shifts the balance of the tumor
microenvironment from an immunosuppressive to an immunostimulatory state, thereby
enhancing the anti-tumor immune response.

Signaling Pathway
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BI-1808 blocks TNF-a binding to TNFR2 and mediates Treg depletion via ADCC.
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Preclinical Data
In Vitro Studies

A wide panel of human and mouse TNFR2-specific antibodies were characterized for their
ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as
the lead candidate based on its potent ligand-blocking and FcyR-dependent effector functions.
[8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]

In Vivo Studies

In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent
mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a
single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was
shown to be FcyR-dependent and was associated with intratumoral Treg depletion and CD8+ T
cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-
1808.[9]

Toxicology Studies

Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at
doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse
events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined
to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at
receptor saturation.[9]

Clinical Development: The NCT04752826 Trial

BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients
with advanced solid tumors and T-cell lymphomas.[2]

Study Design

The study consists of two main parts:
e Phase 1 (Dose Escalation):

o Part A: BI-1808 monotherapy dose escalation.
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o Part B: BI-1808 in combination with pembrolizumab dose escalation.

e Phase 2a (Dose Expansion):
o Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.

o Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.

Patient Enrollment
(Advanced Malignancies)
ase 1: Dose Escalé:tion

Phase 2a: Dose Expanst

Part A:
BI-1808 Monotherapy Cohorts
(Ovarian, Melanoma, NSCLC, TCL/CTCL)
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Flowchart of the NCT04752826 clinical trial design.

Quantitative Data Summary
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Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)

Dose-Limiting Toxicities

Dose Level (mg) Number of Patients
(DLTs)
25 - 0
75 - 0
225 - 0
675 - 0
1000 - 0

Data as of June 2023. No
Maximum Tolerated Dose
(MTD) was reached.[10]

Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024)[2]

Best Overall Response Number of Evaluable Patients (N=26)
Complete Response (CR) 1
Partial Response (PR) 1
Stable Disease (SD) 9

Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June
2025)[3]

Best Overall Response Number of Evaluable Patients (N=9)
Complete Response (CR) 1

Partial Response (PR) 3

Stable Disease (SD) 5

Disease Control Rate 100%
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Table 4: Pharmacokinetics and Pharmacodynamics

Parameter Observation

Approximately 1 week at doses = 675 mg

Half-life (t%2) Q3W[10]

Complete RO throughout the dosing interval at

Receptor Occupancy (RO) doses = 675 mg[10]

Regulatory T-cells (Tregs) Significant reduction at doses = 675 mg[10]

Soluble TNFR2 (STNFR2) Substantial increase at doses = 675 mg[10]

Safety and Tolerability

BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination
with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed,
and no maximum tolerated dose was reached.[10][11] The majority of treatment-related
adverse events have been mild to moderate (Grade 1-2).[3][12]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to Biolnvent, the following
provides an overview of the methodologies used in key preclinical studies based on available
information.

In Vivo Efficacy Studies (Murine Surrogate)

¢ Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]

e Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcyR-
engaging properties.[9]

o Treatment: Single agent and in combination with an anti-PD-1 antibody.[9]

o Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment
(e.g., Treg depletion, CD8+ T cell infiltration).[9][13]
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GLP Toxicology Study in Cynomolgus Monkeys

e Animal Model: Cynomolgus monkeys.[9]

Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]

Administration: Weekly intravenous administration for four consecutive weeks.[9]

Observation Period: Followed by an eight-week recovery period.[9]

Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]

Receptor Occupancy Assay

o Method: Flow cytometry-based assay performed on peripheral blood samples from patients
in the clinical trial.[10]

e Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells.
[10]

Conclusion

BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of
action. Its discovery and development have been guided by a patient-centric approach, utilizing
advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-
tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown
encouraging early signs of efficacy and good tolerability in patients with advanced cancers,
including solid tumors and T-cell ymphomas. The continued development of BI-1808 holds the
potential to provide a new and effective immunotherapeutic option for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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